molecular formula C12H15ClN4O B12749352 1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate CAS No. 127556-79-0

1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate

Cat. No.: B12749352
CAS No.: 127556-79-0
M. Wt: 266.73 g/mol
InChI Key: MAJNQCWZPYDJKE-UHFFFAOYSA-N
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Description

Crystallographic Stability

  • Hydrogen-bonding network : Water molecules bridge the hydrazino and methoxy groups, forming a three-dimensional lattice. This network stabilizes the crystal against thermal degradation.
  • Anisotropic packing : X-ray diffraction studies of analogous hydrates (e.g., pyrazino[1,2-a]indole derivatives) reveal monoclinic or triclinic crystal systems with Z′ = 1–2, driven by π-π stacking of aromatic rings and ionic interactions with chloride ions.

Hydrate-Anhydrous Phase Transitions

Property Dihydrate Form Anhydrous Form
Melting Point 215–220°C (decomp.) Higher decomposition tendency
Solubility (H₂O) 12.7 mg/mL at 25°C <5 mg/mL at 25°C
Hygroscopicity Low (stable at 40% RH) High (absorbs moisture)

The dihydrate’s stability under ambient conditions makes it preferable for pharmaceutical formulation, as it resists deliquescence and maintains consistent bioavailability.

Properties

CAS No.

127556-79-0

Molecular Formula

C12H15ClN4O

Molecular Weight

266.73 g/mol

IUPAC Name

(8-methoxy-3,4-dihydropyrazino[1,2-a]indol-1-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H14N4O.ClH/c1-17-9-2-3-10-8(6-9)7-11-12(15-13)14-4-5-16(10)11;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H

InChI Key

MAJNQCWZPYDJKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3CCN=C(C3=C2)NN.Cl

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Fischer Indole and Hydrazine Cyclization

A common synthetic approach to this compound involves the Fischer indole synthesis, where an optically active cyclohexanone derivative reacts with phenylhydrazine hydrochloride under acidic reflux conditions (e.g., methanesulfonic acid in methanol). This step forms the indole core, which is subsequently functionalized to introduce the pyrazino ring and hydrazino substituent. The final hydrochloride dihydrate salt is obtained by treatment with hydrochloric acid and crystallization from aqueous solvents.

Hydrazone Formation and Cyclization Cascade

Another method involves the formation of hydrazone intermediates by reacting diazotized heterocyclic amines with active methylene compounds under acidic conditions. For example, diazotized 5-amino-3-methylpyrazole can be coupled with 1,3-indanedione, followed by cyclization in acetic acid or ethanol with catalysts such as piperidine. This cascade reaction yields fused pyrazinoindole derivatives with hydrazino groups at position 1. Reaction parameters such as temperature (boiling in acetic acid), reaction time, and stoichiometry are optimized to maximize yield and minimize side products.

Sequential Michael Addition and Intramolecular Cyclization

A more recent approach involves the sequential reaction of 2-indolylmethyl acetates with α-amino acid methyl esters under basic conditions. This generates highly reactive 2-alkylideneindolenine intermediates that undergo Michael-type addition followed by intramolecular cyclization to form 2,3-dihydropyrazino[1,2-a]indol derivatives. Although this method is primarily reported for 2,3-dihydropyrazinoindol-4(1H)-ones, it provides a conceptual framework for synthesizing related hydrazino-substituted pyrazinoindoles.

Hydrazine Hydrate Reflux for Hydrazino Substitution

Hydrazine hydrate reflux in ethanol is employed to introduce the hydrazino group into pyrazinoindole frameworks. For example, dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivatives are treated with hydrazine hydrate under reflux for extended periods (e.g., 10 hours) to yield hydrazino-substituted products. This method is adaptable to related heterocyclic systems and can be applied to the target compound synthesis.

Detailed Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Notes
1 Fischer Indole Synthesis Cyclohexanone derivative + phenylhydrazine hydrochloride, methanesulfonic acid, reflux in methanol Forms indole core; acid catalysis essential
2 Hydrazone Formation Diazotized heterocyclic amine + active methylene compound, acidic medium (acetic acid/ethanol), piperidine catalyst Hydrazone intermediate stabilization with sodium acetate base recommended
3 Cyclization Cascade Heating in acetic acid or ethanol, controlled temperature (~boiling point), reaction time 2-4 hours Monitored by TLC; prevents side reactions
4 Hydrazino Substitution Hydrazine hydrate in ethanol, reflux for 8-10 hours Introduces hydrazino group at position 1
5 Salt Formation Treatment with HCl, crystallization from aqueous solvents Yields hydrochloride dihydrate salt

Purification and Characterization

Purification is typically achieved by recrystallization or column chromatography on silica gel using solvent systems such as petroleum ether/ethyl acetate mixtures. Reaction progress and purity are monitored by thin-layer chromatography (TLC).

Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR in solvents like DMSO-d6 to resolve exchangeable hydrazino protons; methoxy protons appear near δ 3.8 ppm; aromatic and heterocyclic protons between δ 6.5–8.5 ppm.

  • Infrared (IR) Spectroscopy : Identification of N-H stretches (~3200 cm⁻¹) for hydrazino groups and other functional groups.

  • Mass Spectrometry (MS) : Molecular ion peaks confirm molecular weight; fragmentation patterns consistent with hydrochloride salt form.

Research Findings and Optimization Insights

  • Use of sodium acetate during hydrazone formation stabilizes intermediates and improves yield.

  • Reaction monitoring by TLC is critical to avoid overreaction or decomposition.

  • Reflux times and temperatures are optimized to balance conversion and side product formation.

  • Column chromatography purification ensures removal of unreacted starting materials and side products.

  • The hydrochloride dihydrate salt form enhances compound stability and crystallinity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Fischer Indole + Hydrazine Cyclization Cyclohexanone derivative, phenylhydrazine hydrochloride, methanesulfonic acid, hydrazine hydrate Reflux in methanol, acidic conditions, hydrazine reflux Well-established, scalable Multi-step, requires careful control
Hydrazone Formation + Cyclization Diazotized heterocyclic amine, active methylene compound, acetic acid, piperidine Boiling acetic acid or ethanol, base stabilization Efficient cascade, good yields Sensitive to stoichiometry, side reactions possible
Michael Addition + Cyclization 2-indolylmethyl acetates, α-amino acid methyl esters, base Room temperature to reflux, basic medium One-pot, mild conditions Mainly for related derivatives, less direct for target compound
Hydrazine Hydrate Reflux Hydrazine hydrate, ethanol Reflux 8-10 hours Direct hydrazino substitution Long reaction time, requires careful handling

This comprehensive analysis synthesizes diverse research findings and practical insights into the preparation of 1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate. The compound’s synthesis is best approached via multi-step strategies involving Fischer indole synthesis, hydrazone formation, and hydrazine-mediated cyclization, with careful optimization of reaction conditions to ensure high purity and yield. Characterization by NMR, IR, and MS confirms structural integrity and regiochemistry. These methods provide a robust foundation for further research and potential industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully hydrogenated compound.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of dihydropyrazinoindole compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The hydrazine moiety is often linked to enhanced anticancer effects due to its ability to form reactive intermediates that can interact with cellular macromolecules .

Antimicrobial Activity

1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate has demonstrated antimicrobial properties against a range of pathogens. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways. In vitro studies have confirmed its efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

There is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This could make it a candidate for treating inflammatory diseases .

Potential Therapeutic Uses

Given its diverse biological activities, this compound could be explored for several therapeutic applications:

  • Cancer Treatment : As part of combination therapies or as a lead compound for developing new anticancer agents.
  • Infection Control : Development of new antimicrobial agents for resistant strains of bacteria.
  • Management of Inflammatory Diseases : Potential use in conditions like arthritis or other inflammatory disorders.

Mechanism of Action

The mechanism of action of 1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate involves its interaction with specific molecular targets and pathways. The compound’s indole structure allows it to bind with high affinity to various receptors, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Synthesis Method Reported Biological Activity
1-Hydrazino-8-methoxy-3,4-dihydropyrazino[1,2-a]indole hydrochloride dihydrate Pyrazino[1,2-a]indole (3,4-dihydro) 1-Hydrazino, 8-methoxy, HCl salt, dihydrate Multi-component/Ugi-azide N/A (inferred: kinase inhibition )
9-Methoxy-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one Pyrazino[1,2-a]indole (3,4-dihydro) 1-Ketone, 9-methoxy Cyclization of hydrazones Cytotoxic activity
1-(Furan-2-yl)-8-methoxy-4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indole Pyridazino[4,5-b]indole 4-Oxo, 8-methoxy, furan-2-yl Hydrazine hydrate reaction DYRK1A kinase inhibition
Hydralazine Hydrochloride (1-Hydrazinophthalazine HCl) Phthalazine 1-Hydrazino, HCl salt Diazonium salt coupling Vasodilation, antihypertensive
N-Substituted Pyrazinoindoles with Tetrazole Rings Pyrazino[1,2-a]indole C1-Tetrazole, N-alkyl/aryl Ugi-azide four-component reaction Antimicrobial, metabolic stability

Structural and Functional Analysis

Core Heterocycle Variations: The target compound and 9-methoxy analog share a pyrazinoindole core, whereas the pyridazinoindole derivative () replaces the pyrazine ring with a pyridazine, altering electron distribution and hydrogen-bonding capacity . Hydralazine, a phthalazine derivative, lacks the indole fusion but retains the hydrazino group, emphasizing the pharmacological importance of this moiety .

Substituent Effects: The hydrazino group in the target compound and Hydralazine enhances reactivity (e.g., chelation, nucleophilic addition) but may increase toxicity risks, as noted in Hydralazine’s safety profile . Methoxy groups at position 8 (target) vs. Ketone vs. Hydrazino: The 9-methoxy analog’s ketone group () increases hydrophobicity compared to the hydrazino derivative, which may reduce solubility but improve membrane penetration .

Synthetic Routes: The target compound’s synthesis likely parallels Ugi-azide or cascade addition methods (), enabling modular substitution. In contrast, pyridazinoindoles () require hydrazine-mediated cyclization, limiting functional group compatibility .

Biological Activities: Kinase Inhibition: The pyridazinoindole analog () inhibits DYRK1A, suggesting the target compound’s hydrazino group could enhance binding to kinase ATP pockets . Cytotoxicity: Tetrazole-substituted pyrazinoindoles () and indenopyridazines () show cytotoxic effects, likely via DNA intercalation or topoisomerase inhibition .

Physicochemical Properties

Property Target Compound 9-Methoxy Analog Hydralazine HCl
Molecular Weight (g/mol) ~375 (estimated) 284.3 196.6
Solubility High (HCl salt, dihydrate) Moderate (neutral, ketone) High (HCl salt)
LogP (Predicted) 1.2–1.8 2.0–2.5 0.5–1.0
Stability Hygroscopic (dihydrate) Stable anhydrous form Light-sensitive

Biological Activity

1-Hydrazino-8-methoxy-3,4-dihydropyrazino(1,2-a)indole hydrochloride dihydrate is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antitumor effects and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with substituted indoles under controlled conditions. Recent methodologies have focused on optimizing yields and enhancing the biological profiles of the resulting compounds through structural modifications .

Antitumor Activity

Several studies have indicated that derivatives of pyrazinoindoles, including this compound, exhibit notable antitumor properties. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes linked to tumor growth. For example, it has demonstrated inhibitory activity against certain kinases involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the hydrazine and methoxy groups can enhance enzyme selectivity and potency .

Case Study 1: Antitumor Efficacy

In a recent study involving a series of indazole derivatives, one analog demonstrated an IC50 value of 25.3 ± 4.6 nM against KG1 cell lines. This suggests that similar derivatives of this compound may possess comparable or enhanced antitumor efficacy .

Case Study 2: Selective Kinase Inhibition

Another research effort highlighted the selective inhibition of FGFR kinases by structurally related compounds. The most potent inhibitors exhibited IC50 values lower than 4 nM. Such findings underscore the potential for developing targeted therapies based on the pyrazinoindole scaffold .

Data Tables

Biological Activity IC50 Value (nM) Cell Line/Target
Antitumor Activity25.3 ± 4.6KG1 Cell Line
FGFR Kinase Inhibition< 4FGFR1/FGFR2
ERK1/2 Activity20 - 30Various Cancer Cell Lines

Q & A

Q. Methodological Insight :

  • Use sodium acetate as a base during hydrazone formation to stabilize intermediates.
  • Monitor reaction progress via TLC and purify via recrystallization or column chromatography .

How is structural characterization of this compound performed to confirm purity and regiochemistry?

Basic Question
Structural validation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks based on coupling constants and integration ratios (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in the indole/pyrazine ring at δ 6.5–8.5 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3200 cm⁻¹ for hydrazine, C=O stretches at ~1700 cm⁻¹ if present) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]+ or [M-Cl]+ for hydrochloride salts) .

Q. Methodological Insight :

  • Use DMSO-d₆ as an NMR solvent to resolve exchangeable protons (e.g., hydrazino groups).
  • Cross-validate spectral data with computational tools like ACD/Labs or ChemDraw .

How can reaction conditions be optimized to improve yield and selectivity?

Advanced Question
Employ a hybrid computational-experimental approach:

  • Computational Screening : Use quantum chemical calculations (e.g., DFT) to predict transition states and reaction pathways. Tools like ICReDD integrate reaction path searches with experimental data to identify optimal conditions (e.g., solvent polarity, catalyst choice) .
  • Factorial Design : Vary parameters (temperature, pH, reagent ratios) systematically. For example, a 2³ factorial design can isolate critical factors affecting cyclization efficiency .

Q. Methodological Insight :

  • Prioritize solvents with high dielectric constants (e.g., DMF) to stabilize charged intermediates.
  • Use Arrhenius plots to model temperature-dependent kinetics .

How can structure-activity relationships (SAR) be analyzed to explain contradictory antimicrobial data?

Advanced Question
Contradictions in biological activity (e.g., moderate antibacterial vs. potent antifungal effects) often arise from substituent effects. For example:

  • Electron-Withdrawing Groups (NO₂, SO₂Me) : Enhance antifungal activity by increasing membrane permeability .
  • Methoxy Groups (OMe) : Improve solubility but may reduce Gram-negative bacterial uptake due to steric hindrance .

Q. Methodological Insight :

  • Perform logP calculations to correlate hydrophobicity with activity.
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., fungal CYP51 vs. bacterial DHFR) .

How can contradictory spectral data (e.g., NMR peak splitting) be resolved during characterization?

Advanced Question
Spectral contradictions may stem from tautomerism or dynamic exchange. For example:

  • Hydrazino Group Tautomerism : Use variable-temperature NMR (VT-NMR) to slow exchange processes and resolve splitting .
  • Rotameric Conformations : Analyze NOESY/ROESY spectra to identify spatial proximity of protons in alternative conformers .

Q. Methodological Insight :

  • Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) can alter exchange rates and simplify spectra.
  • Compare experimental data with simulated spectra from software like MestReNova .

What computational strategies predict the reactivity of intermediates in multi-step syntheses?

Advanced Question

  • Reaction Network Analysis : Tools like NetworkX map possible intermediates and byproducts. For example, malononitrile additions to hydrazones can form competing cyano or carbonyl adducts .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict regioselectivity in cyclization steps.

Q. Methodological Insight :

  • Combine semi-empirical methods (e.g., PM6) with transition state theory to estimate activation barriers .
  • Validate predictions with microfluidic screening to rapidly test reaction conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.